ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-propan-2-yltetrazol-5-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-4-27-18(26)23-11-9-22(10-12-23)17(25)15-7-5-14(6-8-15)16-19-21-24(20-16)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
RSEORICDOVCHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Acid Chloride Intermediates
A widely cited method involves sequential acylation and coupling reactions (Figure 1). The synthesis begins with the conversion of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid to its acid chloride using oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF). The acid chloride is then coupled with N-Boc piperazine under basic conditions (trimethylamine) to yield tert-butyl 4-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate, achieving a 90% yield. Subsequent deprotection of the Boc group with trifluoroacetic acid (TFA) generates the free piperazine intermediate, which undergoes final esterification with ethyl chloroformate to produce the target compound.
Key Reaction Conditions:
-
Acid chloride formation: 0°C to ambient temperature, 30 minutes.
-
Piperazine coupling: 0°C to ambient temperature, 16 hours.
-
Deprotection: TFA in dichloromethane, 2 hours.
Ugi Tetrazole Multicomponent Reaction (MCR) Approach
The Ugi tetrazole reaction offers a streamlined pathway to construct the tetrazole-piperazine scaffold. This one-pot method combines an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN₃) under microwave irradiation (120°C, 30 minutes). For example, tritylamine serves as the amine component, reacting with isocyanides derived from α-amino acids to form α-aminotetrazoles. These intermediates undergo intramolecular cyclization via a second Ugi reaction to yield tetrazole-fused keto-piperazines. While yields are moderate (50–70%), this method reduces purification steps and enhances molecular diversity.
Advantages:
-
Microwave acceleration reduces reaction time.
-
Compatibility with diverse aldehydes and isocyanides.
Patent-Based Acylation and Azide Cyclization
A patented route involves acylation of piperazine with haloalkanoyl halides, followed by substitution with cyanide ions to form ω-cyanoamides. Subsequent cyclization with sodium azide introduces the tetrazole ring, and reductive amination finalizes the structure. This method emphasizes scalability, with reported overall yields exceeding 60% for analogous compounds.
Critical Steps:
-
Acylation: Reflux in dichloromethane with triethylamine.
-
Azide cyclization: Sodium azide and ammonium chloride in ethanol, 6–24 hours.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Dichloromethane (DCM) is preferred for acid chloride formation due to its low polarity and ability to stabilize reactive intermediates. In contrast, tetrahydrofuran (THF) enhances the Ugi reaction’s rate under microwave conditions. Elevated temperatures (80–120°C) improve cyclization kinetics but may degrade heat-sensitive intermediates.
Catalytic Additives
-
DMF : Accelerates acid chloride formation via Vilsmeier-Haack complex generation.
-
Triethylamine (TEA) : Neutralizes HCl during acylation, preventing side reactions.
-
Microwave Irradiation : Reduces Ugi reaction time from 24 hours to 30 minutes.
Analytical Characterization and Validation
Spectroscopic Data
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR : Tetrazole protons resonate at δ 9.0 ppm (singlet), while piperazine protons appear as multiplet signals at δ 3.3–4.1 ppm.
-
¹³C NMR : Tetrazole carbons at δ 144 ppm; piperazine carbons at δ 41–47 ppm.
Mass Spectrometry (MS):
Purity and Yield Assessment
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid chloride formation | 95 | >98 |
| Piperazine coupling | 90 | 95 |
| Deprotection | 85 | 97 |
| Final esterification | 88 | 96 |
Comparative Analysis of Preparation Methods
| Method | Steps | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acid chloride route | 4 | 70–85 | High | High reproducibility |
| Ugi MCR | 2 | 50–70 | Moderate | Rapid diversification |
| Patent route | 3 | 60–75 | High | Industrial applicability |
The acid chloride method remains the gold standard for reproducibility, whereas the Ugi approach excels in generating structural analogs for medicinal chemistry. The patent route balances yield and scalability, making it suitable for bulk synthesis .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives.
| Reaction Conditions | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Basic hydrolysis (KOH/EtOH/H₂O) | Potassium hydroxide | 77% | |
| Acidic hydrolysis (HCl/H₂O) | Hydrochloric acid | 65% |
-
Mechanism : Base-catalyzed saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .
-
Applications : Hydrolysis generates a carboxylic acid, which is often used for further conjugations (e.g., amide bond formation).
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation or acylation reactions.
| Reaction Type | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Acylation | EDC/HOBt, Triethylamine (DCM, 20°C) | 85% | |
| Alkylation | 2-(3-Chlorophenyl)-ethyl bromide | 72% |
-
Key Example : Reaction with 2-(3-chlorophenyl)-ethyl bromide under reflux conditions replaces one piperazine hydrogen, forming a substituted piperazine derivative .
-
Role of Coupling Agents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the piperazine and carboxylic acids .
Coordination Reactions via Tetrazole
The tetrazole ring acts as a ligand in metal coordination chemistry.
| Metal Ion | Reaction Conditions | Observed Coordination Mode | Source |
|---|---|---|---|
| Zn²⁺ | Ethanol, 25°C | N2,N3-bidentate | |
| Cu²⁺ | Aqueous buffer (pH 7.4) | N1-monodentate |
-
Applications : Metal complexes are explored for catalytic or biomedical uses, leveraging the tetrazole’s electron-deficient nature.
Cross-Coupling Reactions
The aryl group participates in Suzuki-Miyaura couplings when functionalized with a boronic ester.
| Boronic Ester Derivative | Catalyst System | Yield | Source |
|---|---|---|---|
| Pinacol boronate | Pd(PPh₃)₄, K₂CO₃ | 89% |
-
Synthetic Utility : The boronate derivative (e.g., tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate) enables aryl-aryl bond formation, expanding structural diversity .
Reductive Amination
The piperazine ring undergoes reductive amination with aldehydes or ketones.
| Substrate | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH | 68% |
-
Mechanism : The primary amine reacts with carbonyl compounds to form imines, which are reduced to secondary amines .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways involving:
-
Ester cleavage : Releases CO₂ and ethylene.
-
Tetrazole ring breakdown : Generates nitrogen gas and aromatic byproducts.
Enzymatic Modifications
In vitro studies demonstrate esterase-mediated hydrolysis:
| Enzyme | pH Optimum | Half-Life (h) | Source |
|---|---|---|---|
| Porcine liver esterase | 7.4 | 1.5 |
-
Implications : Rapid metabolism of the ester group may limit bioavailability in pharmacological applications.
Scientific Research Applications
Biological Applications
Ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate exhibits a range of potential biological activities:
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings can exhibit antimicrobial properties. The unique structure allows for interactions with bacterial enzymes or receptors, potentially inhibiting their function.
Anticancer Potential
The compound's ability to modulate biological pathways positions it as a candidate for anticancer drug development. Studies have shown that similar compounds can affect cell proliferation and apoptosis in cancer cells.
Neurological Applications
Due to its structural similarity to neurotransmitters, this compound may also be explored for applications in treating neurological disorders. The piperazine ring is known for its role in various psychotropic medications.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound:
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Tetrazole vs.
- Ester Groups : Ethyl esters (target compound, ) enhance aqueous solubility over tert-butyl derivatives (e.g., 5g in ), which may improve bioavailability .
- Piperazine Conformation: Piperazine rings in analogs (e.g., ) adopt chair conformations, but bulky substituents (e.g., indolinone in 5g) may distort ring geometry, affecting binding .
Computational and Structural Insights
- Docking Scores : The target compound’s tetrazole scored higher (ΔG = -9.2 kcal/mol) in kinase binding simulations compared to oxadiazole analogs (ΔG = -7.8 kcal/mol) using AutoDock Vina .
- Crystal Packing : ORTEP-III analyses of related piperazine-carboxylates (e.g., ) reveal planar tetrazole rings, enabling π-π stacking with aromatic residues in target proteins.
Biological Activity
Ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a piperazine ring, a tetrazole moiety, and an ethyl ester functional group, contributing to its biological activity.
Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological effects, primarily due to their ability to interact with various biological targets. The tetrazole group is known for its role in enhancing bioavailability and modulating receptor interactions.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing pathways involved in neurotransmission and cardiovascular regulation.
- Enzyme Inhibition : It has been suggested that derivatives of tetrazole can inhibit enzymes such as angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
1. Antihypertensive Effects
This compound has shown potential as an antihypertensive agent. Studies have demonstrated that compounds with similar structures effectively lower blood pressure by inhibiting the AT1 receptor .
2. Anticancer Properties
There is emerging evidence supporting the anticancer activity of tetrazole-containing compounds. For instance, SAR (Structure-Activity Relationship) studies indicate that modifications on the phenyl ring can enhance cytotoxicity against various cancer cell lines .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antihypertensive Study : A study conducted by researchers focused on the efficacy of various tetrazole derivatives in lowering blood pressure. The findings indicated that compounds with a similar structure to this compound exhibited significant reductions in systolic and diastolic blood pressure in hypertensive models .
- Cytotoxicity Assays : In vitro assays revealed that the compound displayed significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics. The presence of the tetrazole moiety was critical for this activity, suggesting a targeted mechanism involving specific cellular pathways .
Q & A
Q. Validation Methods :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : H and C NMR for structural confirmation (e.g., tetrazole C-N peaks at ~150 ppm in C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 415.2) .
How can researchers mitigate stability issues during storage and handling of this compound?
Q. Basic Research Focus
- Storage Conditions : Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester and tetrazole groups .
- Handling Precautions : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to acidic/basic conditions that may cleave the piperazine-carboxylate bond .
- Degradation Monitoring : Periodic TLC or LC-MS to detect hydrolysis byproducts (e.g., free piperazine or carboxylic acid derivatives) .
What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrophilic/nucleophilic sites on the tetrazole ring and carbonyl groups .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., angiotensin II type 1 receptor, where tetrazole derivatives are known antagonists). Focus on hydrogen bonding between the tetrazole N2 atom and receptor residues .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
How should researchers design assays to evaluate the compound’s biological activity, and what controls are critical?
Q. Advanced Research Focus
- Target Selection : Prioritize targets where tetrazole-piperazine hybrids are implicated (e.g., GPCRs, kinases). Use literature analogs (e.g., sartan-class antihypertensives) as positive controls .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC via fluorescence polarization (e.g., for kinase inhibition) with 10-point dose-response curves.
- Cytotoxicity : MTT assay in HEK-293 cells, including vehicle (DMSO) and staurosporine controls .
- Data Validation : Triplicate runs with Z’ factor >0.5 to confirm assay robustness .
What experimental approaches resolve contradictions in solubility and bioavailability data for this compound?
Q. Advanced Research Focus
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation using lipid-based carriers. Compare experimental solubility (shake-flask method) vs. predicted values (LogP via ChemAxon) .
- Bioavailability Studies :
- Permeability : Caco-2 cell monolayer assays to assess intestinal absorption.
- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- Contradiction Analysis : Cross-validate in silico (ADMET Predictor) and in vitro data to identify outliers (e.g., aggregation issues in solubility assays) .
How can structural modifications improve the compound’s pharmacokinetic profile while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
